

Potential Therapeutic Targets of Tert-butyl pyridazin-3-ylcarbamate: A Technical Guide

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Compound of Interest					
Compound Name:	Tert-butyl pyridazin-3-ylcarbamate				
Cat. No.:	B143095	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data for **Tert-butyl pyridazin-3-ylcarbamate** is publicly available. This guide extrapolates potential therapeutic targets and mechanisms based on the well-documented activities of structurally related pyridazine and pyridazinone analogs.

Executive Summary

Tert-butyl pyridazin-3-ylcarbamate is a novel chemical entity for which specific biological activity has not yet been characterized in public literature. However, its core structure, featuring a pyridazine ring, is a well-established pharmacophore present in numerous biologically active compounds. Analysis of structurally similar pyridazine and pyridazinone derivatives reveals a strong potential for therapeutic applications, primarily in oncology and infectious diseases. This document provides an in-depth technical guide to the potential therapeutic targets of **Tert-butyl pyridazin-3-ylcarbamate** by examining the established targets and mechanisms of its close analogs. The primary inferred targets are key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases, as well as bacterial cellular machinery.

Introduction to the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and



cardiovascular effects. The presence of the nitrogen atoms allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The "tert-butyl carbamate" moiety in the target compound is often used as a protecting group in organic synthesis but can also influence the molecule's lipophilicity and interaction with biological targets.

Potential Therapeutic Targets in Oncology

Based on extensive research on pyridazine-containing compounds, the most prominent potential therapeutic area for **Tert-butyl pyridazin-3-ylcarbamate** is oncology. Several key regulators of cancer cell proliferation, survival, and angiogenesis have been identified as targets for pyridazine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

3.1.1 Overview

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[1][2] Numerous pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.

3.1.2 Postulated Mechanism of Action

It is hypothesized that **Tert-butyl pyridazin-3-ylcarbamate** could act as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. The pyridazine core would anchor the molecule in the ATP-binding pocket through hydrogen bonding interactions with the hinge region of the kinase. The tert-butylcarbamate substituent could potentially occupy a hydrophobic pocket within the active site, contributing to the binding affinity and selectivity.

3.1.3 Signaling Pathway

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Figure 1: Postulated inhibition of the VEGFR-2 signaling pathway.

Aurora Kinases

3.2.1 Overview

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[3][4] Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.[3][4] Inhibition of Aurora kinases, particularly Aurora A and B, is an attractive strategy for cancer therapy.[3][4]

3.2.2 Postulated Mechanism of Action

Similar to VEGFR-2 inhibition, **Tert-butyl pyridazin-3-ylcarbamate** could potentially inhibit Aurora kinases by competing with ATP for binding to the kinase domain. The pyridazine scaffold is a common feature in many reported Aurora kinase inhibitors.[5]

3.2.3 Signaling Pathway

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Figure 2: Potential inhibition of Aurora kinase-mediated mitotic events.

Potential as an Antibacterial Agent

Pyridazine and pyridazinone derivatives have also demonstrated significant antibacterial activity against a range of pathogenic bacteria.

Postulated Mechanism of Action

The precise antibacterial mechanism of pyridazine derivatives is not fully elucidated and may vary depending on the specific bacterial species and the chemical structure of the compound. Potential mechanisms could include the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.

Data Presentation: In Vitro Activity of Analog Compounds

The following table summarizes the in vitro activity of representative pyridazine-based inhibitors against their respective targets. This data provides a benchmark for the potential potency of **Tert-butyl pyridazin-3-ylcarbamate**.



Compound Class	Target	Assay	IC50 (nM)	Reference
Pyridine-based	VEGFR-2	Kinase Assay	1.33	[1]
Pyridine-based	VEGFR-2	Kinase Assay	3.62	[1]
Pyrazolo[3,4-d]pyrimidine-based	VEGFR-2	Kinase Assay	90	[6]
Imidazo[4,5- b]pyridine-based	Aurora A	Kinase Assay	67	[7]
Imidazo[4,5- b]pyridine-based	Aurora B	Kinase Assay	12710	[7]
Pyrimidine-based	Aurora A	Kinase Assay	<200	[8]

Experimental Protocols

The following are representative protocols for evaluating the potential therapeutic activities of **Tert-butyl pyridazin-3-ylcarbamate** based on the activities of its analogs.

In Vitro Kinase Inhibition Assay (VEGFR-2 or Aurora Kinase)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.

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Figure 3: General workflow for an in vitro kinase inhibition assay.

Methodology:

- Reagent Preparation: Prepare a 1x kinase buffer, and solutions of the purified kinase (e.g., VEGFR-2 or Aurora A/B), a suitable substrate (e.g., myelin basic protein or a synthetic peptide), and ATP at their optimal concentrations.[9][10] The test compound, Tert-butyl pyridazin-3-ylcarbamate, should be dissolved in DMSO to create a stock solution and then serially diluted.
- Assay Plate Setup: In a 96-well plate, add the serially diluted test compound.
- Kinase Reaction Initiation: Add the purified kinase to each well, followed by a mixture of the substrate and ATP to initiate the kinase reaction.[9][10] Include positive (no inhibitor) and negative (no kinase) controls.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[9]
- Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[9]
- Data Analysis: The luminescence signal is inversely proportional to the kinase inhibition. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

Methodology:



- Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Tert-butyl pyridazin-3-ylcarbamate** and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11][12]
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[11]
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. The
 percentage of cell viability is calculated relative to untreated control cells, and the IC50 value
 is determined.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Methodology:

- Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
- Compound Dilution: Serially dilute **Tert-butyl pyridazin-3-ylcarbamate** in the broth medium in a 96-well microtiter plate.[13][14]
- Inoculation: Add the bacterial inoculum to each well of the plate.[13][14]
- Incubation: Incubate the plate at 37°C for 18-24 hours.[15]



 MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][15]

Conclusion and Future Directions

While direct experimental evidence is currently lacking for **Tert-butyl pyridazin-3-ylcarbamate**, the extensive body of research on its structural analogs strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. The primary hypothetical targets are VEGFR-2 and Aurora kinases, both of which are critical for cancer progression. Future research should focus on the synthesis and in vitro biological evaluation of **Tert-butyl pyridazin-3-ylcarbamate** to validate these hypotheses. Initial screening should include kinase inhibition assays against a panel of cancer-related kinases and broad-spectrum antibacterial assays. Positive results from these initial studies would warrant further investigation into its mechanism of action, preclinical efficacy, and safety profile.

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